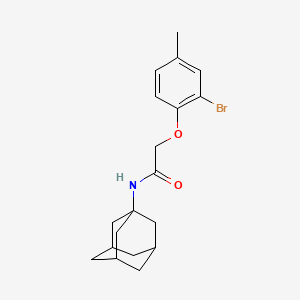
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate, also known as EBIO, is a chemical compound that has been widely studied in the field of scientific research. This compound is a potent activator of the potassium channel, which plays a crucial role in regulating the electrical activity of cells. The purpose of
Mecanismo De Acción
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate acts as a potent activator of the potassium channel, which plays a crucial role in regulating the electrical activity of cells. This activation leads to an increase in the efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization prevents the firing of action potentials, which is essential for the proper functioning of cells.
Biochemical and Physiological Effects:
The activation of the potassium channel by this compound has been shown to have various biochemical and physiological effects. These effects include the regulation of neurotransmitter release, the modulation of cellular excitability, and the promotion of cell survival. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively activate the potassium channel, which allows for the investigation of the role of potassium channels in various biological processes. Additionally, this compound is relatively stable and has a long half-life, making it suitable for long-term experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate. One potential direction is the investigation of its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, future studies could focus on the development of more potent and selective activators of the potassium channel, which could have significant implications for the treatment of various diseases. Finally, the role of potassium channels in the development and progression of various diseases could be further investigated, which could lead to the development of new therapeutic strategies.
Conclusion:
In conclusion, this compound is a potent activator of the potassium channel that has been extensively studied in the field of scientific research. This compound has several applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. Additionally, this compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound is a promising compound that has the potential to have significant implications for the treatment of various diseases.
Métodos De Síntesis
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate can be synthesized through a series of chemical reactions. The first step involves the reaction between benzoyl chloride and glycine to form N-benzoylglycine. This intermediate product is then reacted with ethyl 4-bromobenzoate to form this compound. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-ethylphenyl)-2-oxoethyl N-benzoylglycinate has been extensively studied in the field of scientific research due to its ability to activate the potassium channel. This compound has been used in various studies to investigate the role of potassium channels in regulating the electrical activity of cells. Additionally, this compound has been used in studies related to cancer research, neuroprotection, and cardiovascular disease.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-14-8-10-15(11-9-14)17(21)13-24-18(22)12-20-19(23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEITJLOGGWVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)

![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)


![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)

![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)